2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
Overview
Description
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is an organic compound that features a complex structure with both benzoylamino and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Thienyl Group: The thienyl group is introduced through a reaction with a thiophene derivative.
Acryloylation: The acryloyl group is added via a reaction with acryloyl chloride.
Methionine Coupling: Finally, the methionine moiety is coupled to the intermediate product through peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino and thienyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with hydrogen atoms added.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The benzoylamino and thienyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(benzoylamino)-3-(2-furyl)acryloyl]methionine: Similar structure but with a furyl group instead of a thienyl group.
N-[2-(benzoylamino)-3-(2-pyridyl)acryloyl]methionine: Contains a pyridyl group instead of a thienyl group.
Uniqueness
2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-26-11-9-15(19(24)25)20-18(23)16(12-14-8-5-10-27-14)21-17(22)13-6-3-2-4-7-13/h2-8,10,12,15H,9,11H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJYYSWENYTAFV-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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